molecular formula C13H11NO4S B10821730 (4-benzoylphenyl) sulfamate

(4-benzoylphenyl) sulfamate

Cat. No.: B10821730
M. Wt: 277.30 g/mol
InChI Key: LWUJBMNPWUQTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfamic acid 4-benzoyl-phenyl ester is an organic compound that belongs to the class of sulfamate esters. These compounds are characterized by the presence of a sulfamic acid group attached to a benzoyl-phenyl ester moiety. Sulfamic acid esters are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfamic acid 4-benzoyl-phenyl ester typically involves the reaction of sulfamic acid with 4-benzoyl-phenol in the presence of a dehydrating agent. One common method is the use of dicyclohexylcarbodiimide (DCC) as a coupling agent, which facilitates the formation of the ester bond between the sulfamic acid and the phenol. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions .

Industrial Production Methods

Industrial production of sulfamic acid esters often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Sulfamic acid 4-benzoyl-phenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulfamic acid 4-benzoyl-phenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of sulfamic acid 4-benzoyl-phenyl ester involves its interaction with nucleophiles, leading to the cleavage of the ester bond. In hydrolysis reactions, water acts as a nucleophile, attacking the sulfur atom and resulting in the formation of sulfamic acid and phenol . The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the benzoyl-phenyl moiety.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfamic acid 4-benzoyl-phenyl ester is unique due to the presence of both the sulfamic acid and benzoyl-phenyl ester groups, which confer distinct reactivity and applications. Its ability to undergo diverse chemical reactions and its utility in various fields make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C13H11NO4S

Molecular Weight

277.30 g/mol

IUPAC Name

(4-benzoylphenyl) sulfamate

InChI

InChI=1S/C13H11NO4S/c14-19(16,17)18-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H,(H2,14,16,17)

InChI Key

LWUJBMNPWUQTGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OS(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.